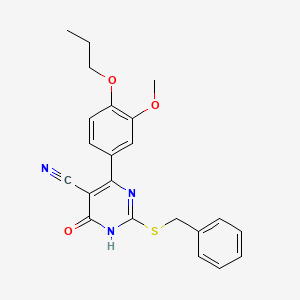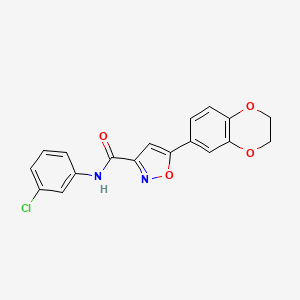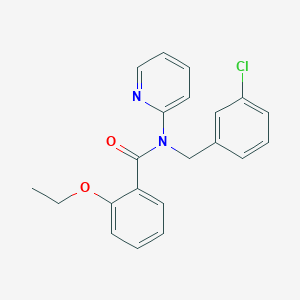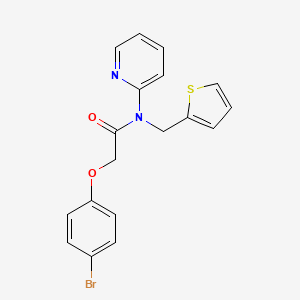
2-benzylsulfanyl-6-(3-methoxy-4-propoxyphenyl)-4-oxo-1H-pyrimidine-5-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(BENZYLSULFANYL)-4-(3-METHOXY-4-PROPOXYPHENYL)-6-OXO-1,6-DIHYDROPYRIMIDINE-5-CARBONITRILE is a complex organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(BENZYLSULFANYL)-4-(3-METHOXY-4-PROPOXYPHENYL)-6-OXO-1,6-DIHYDROPYRIMIDINE-5-CARBONITRILE typically involves multi-step organic reactions. The starting materials and reagents may include benzyl mercaptan, methoxypropoxybenzaldehyde, and cyanoacetamide. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as piperidine or triethylamine.
Industrial Production Methods
Industrial production methods for such compounds usually involve optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, especially at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may target the nitrile group, converting it to amines or other functional groups.
Substitution: The aromatic ring and the pyrimidine core can undergo various substitution reactions, including nucleophilic and electrophilic substitutions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents under controlled temperatures and pressures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, pyrimidine derivatives are often studied for their potential as enzyme inhibitors or as components of nucleic acids. This compound may be investigated for its interactions with biological macromolecules.
Medicine
Pyrimidine derivatives have been explored for their therapeutic potential in treating diseases such as cancer, viral infections, and inflammatory conditions. This compound may have similar applications, although specific studies would be required to confirm its efficacy and safety.
Industry
In the industrial sector, such compounds can be used in the development of new materials, agrochemicals, and pharmaceuticals. Their versatility makes them valuable in various applications.
Mechanism of Action
The mechanism of action of 2-(BENZYLSULFANYL)-4-(3-METHOXY-4-PROPOXYPHENYL)-6-OXO-1,6-DIHYDROPYRIMIDINE-5-CARBONITRILE would depend on its specific interactions with molecular targets. These may include binding to enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
- 2-(BENZYLSULFANYL)-4-(3-METHOXY-4-PROPOXYPHENYL)-6-OXO-1,6-DIHYDROPYRIMIDINE-5-CARBONITRILE
- 2-(BENZYLSULFANYL)-4-(3-METHOXY-4-ETHOXYPHENYL)-6-OXO-1,6-DIHYDROPYRIMIDINE-5-CARBONITRILE
- 2-(BENZYLSULFANYL)-4-(3-METHOXY-4-BUTOXYPHENYL)-6-OXO-1,6-DIHYDROPYRIMIDINE-5-CARBONITRILE
Uniqueness
The uniqueness of 2-(BENZYLSULFANYL)-4-(3-METHOXY-4-PROPOXYPHENYL)-6-OXO-1,6-DIHYDROPYRIMIDINE-5-CARBONITRILE lies in its specific substituents, which may confer unique chemical and biological properties. Comparing it with similar compounds can help identify its distinct features and potential advantages.
Properties
Molecular Formula |
C22H21N3O3S |
|---|---|
Molecular Weight |
407.5 g/mol |
IUPAC Name |
2-benzylsulfanyl-4-(3-methoxy-4-propoxyphenyl)-6-oxo-1H-pyrimidine-5-carbonitrile |
InChI |
InChI=1S/C22H21N3O3S/c1-3-11-28-18-10-9-16(12-19(18)27-2)20-17(13-23)21(26)25-22(24-20)29-14-15-7-5-4-6-8-15/h4-10,12H,3,11,14H2,1-2H3,(H,24,25,26) |
InChI Key |
UYDFQOGOFNVYDE-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C2=C(C(=O)NC(=N2)SCC3=CC=CC=C3)C#N)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2-chlorophenoxy)-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]acetamide](/img/structure/B11359074.png)


![N-(2,6-dimethylphenyl)-2-(ethylsulfonyl)-5-{(furan-2-ylmethyl)[(3-methylthiophen-2-yl)methyl]amino}pyrimidine-4-carboxamide](/img/structure/B11359086.png)
![3-methyl-N-[4-(propan-2-yl)benzyl]-N-(pyridin-2-yl)-1-benzofuran-2-carboxamide](/img/structure/B11359094.png)
![2-(4-chlorophenoxy)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]acetamide](/img/structure/B11359101.png)


![N-[4-(dimethylamino)benzyl]-N-(furan-2-ylmethyl)-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide](/img/structure/B11359129.png)
![5-({3-chloro-4-[(2-fluorobenzyl)oxy]-5-methoxybenzyl}amino)-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B11359136.png)
![2-({2-[(3-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-4,6-dimethyl-N-(2-methylphenyl)pyridine-3-carboxamide](/img/structure/B11359150.png)
![5-(2,4-Dimethylphenyl)-2-(prop-2-EN-1-ylsulfanyl)-3H,4H,5H,6H,7H,8H-pyrido[2,3-D]pyrimidine-4,7-dione](/img/structure/B11359155.png)
![5-(4-chlorophenyl)-N-{4-[(E)-phenyldiazenyl]phenyl}-1,2-oxazole-3-carboxamide](/img/structure/B11359163.png)
![5-[(4-chlorobenzyl)(furan-2-ylmethyl)amino]-N-(2,4-dimethylphenyl)-2-(ethylsulfonyl)pyrimidine-4-carboxamide](/img/structure/B11359169.png)
